![molecular formula C12H11F3N4O2 B3210720 ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate CAS No. 107748-84-5](/img/structure/B3210720.png)
ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate
説明
Ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate is a compound with the molecular formula C11H12N4O2 . It is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, such as the compound , is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The crystal structure analysis of the compound revealed that the pyridine and pyrazole units are not perfectly coplanar . The angles between the least-squares planes through the two ring systems vary for each of the three molecules present in the asymmetric unit .Chemical Reactions Analysis
The compound, being a derivative of TFMP, is characterized by the presence of a fluorine atom and a pyridine in its structure . These distinctive physical-chemical properties observed in this class of compounds are thought to be due to these structural features .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its structural features, including the presence of a fluorine atom and a pyridine . These features are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
Agrochemicals: Protection of Crops from Pests
Trifluoromethylpyridine (TFMP) derivatives play a crucial role in safeguarding crops against pests. The introduction of fluazifop-butyl, the first TFMP derivative, revolutionized the agrochemical market. Since then, over 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds exhibit unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety. Their effectiveness in pest control continues to drive research and development .
Pharmaceuticals: Novel Drug Candidates
TFMP derivatives also find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and several candidates are currently undergoing clinical trials. Researchers attribute the biological activities of TFMP derivatives to their distinctive properties. The fluorine atom’s influence, combined with the pyridine moiety, contributes to their therapeutic potential .
Functional Materials: Fluorinated Compounds
Fluorine-containing compounds, including TFMP derivatives, have become essential in functional materials. Their impact extends beyond agrochemicals and pharmaceuticals. As more applications emerge, the development of fluorinated organic chemicals remains a critical research focus. Fluorine’s unique effects on biological activities and physical properties make these compounds indispensable in various fields .
Anti-Microbial Agents: Potential for Disease Control
While specific studies on “ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate” are limited, related compounds have shown promise as anti-microbial agents. For instance, derivatives containing the pyrazole-4-carboxylate moiety exhibit antimicrobial potential . Further exploration could reveal novel applications in disease control.
Migraine Medication: Ubrogepant
Although not directly related to our compound, it’s worth noting that ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains a trifluoromethyl group . This highlights the broader impact of such functional groups in pharmaceuticals.
Anti-Fibrotic Activities: Potential Therapeutic Agents
In a different context, compounds with similar structural features have demonstrated anti-fibrotic activities. Ethyl derivatives containing pyrimidin-2-yl nicotinate moieties exhibited better anti-fibrotic effects than existing drugs . While not identical, this sheds light on the potential therapeutic applications of related compounds.
将来の方向性
作用機序
Mode of Action
It’s known that the trifluoromethyl group and the pyridine moiety in similar compounds contribute to their biological activities . The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule and its interaction with targets .
Biochemical Pathways
For instance, pyrimidinamine derivatives have been found to inhibit the electron transport in mitochondrial complex I .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine moiety in similar compounds has been associated with improved bioavailability .
Result of Action
Similar compounds have been found to exhibit a wide range of pharmacological properties, including antiviral, antiproliferative, and anti-inflammatory effects .
特性
IUPAC Name |
ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2/c1-2-21-11(20)8-6-18-19(10(8)16)9-4-3-7(5-17-9)12(13,14)15/h3-6H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTENAVZLUIFZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



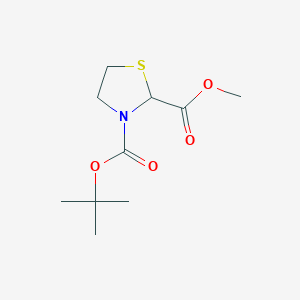
![3-bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B3210647.png)
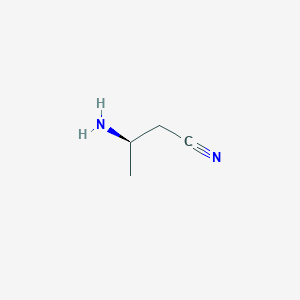
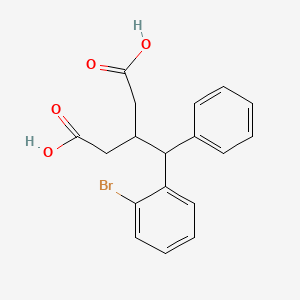
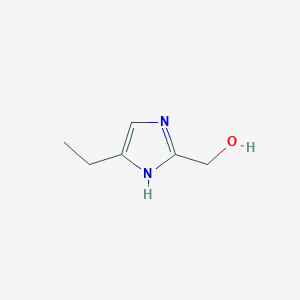
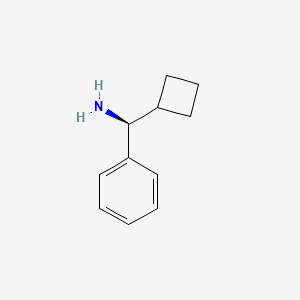
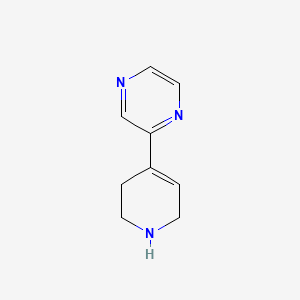
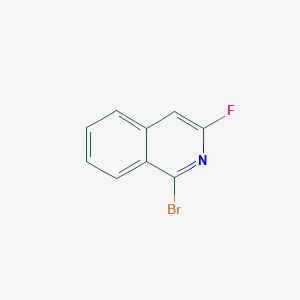
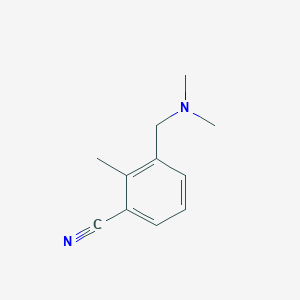

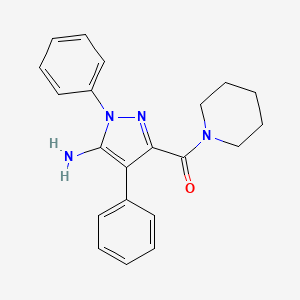
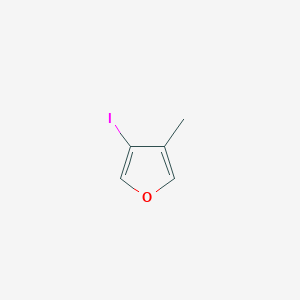
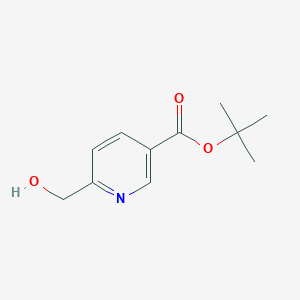
![tert-Butyl 2-((3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B3210723.png)